2-(3-Chloro-5-fluorophenyl)benzonitrile

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers requiring a rigid, ortho-substituted biphenyl scaffold often encounter supply of regioisomeric mixtures that compromise target binding geometry. - 2-(3-Chloro-5-fluorophenyl)benzonitrile enforces a 50-60° dihedral angle unattainable with meta/para isomers, enabling selective filling of shallow hydrophobic pockets in kinase and GPCR targets. - Supplied at ≥98% purity, exceeding the typical 95% for regioisomers, it is validated for impurity-standard synthesis and analytical method development where low baseline noise is critical. - For procurement managers: consistent stock availability, ambient shipping, and batch-to-batch purity documentation ensure reliable supply chain integration.

Molecular Formula C13H7ClFN
Molecular Weight 231.654
CAS No. 1352318-29-6
Cat. No. B594814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-5-fluorophenyl)benzonitrile
CAS1352318-29-6
Synonyms2-(3-Chloro-5-fluorophenyl)benzonitrile
Molecular FormulaC13H7ClFN
Molecular Weight231.654
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)C2=CC(=CC(=C2)Cl)F
InChIInChI=1S/C13H7ClFN/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-7H
InChIKeyRGSXGTNOWNOBRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chloro-5-fluorophenyl)benzonitrile – Halogenated Biphenyl Building Block


2-(3-Chloro-5-fluorophenyl)benzonitrile, also known as 3'-chloro-5'-fluoro-[1,1'-biphenyl]-2-carbonitrile, is a halogenated biphenyl derivative featuring a 2-cyano group and a 3-chloro-5-fluorophenyl substituent . With a molecular weight of 231.65 g/mol and a calculated LogP of 4.01778, this compound exhibits moderate lipophilicity . Its ortho-substituted biphenyl framework provides distinct steric and electronic properties that are not recapitulated by its meta or para regioisomers, positioning it as a non-interchangeable building block in medicinal chemistry and materials science .

Scaffold

Sterically constrained ortho-biphenyl framework for selectivity-driven synthesis and molecular recognition.

Electronics

3-Chloro-5-fluoro pattern provides enhanced electron withdrawal, modulating nitrile reactivity and adjacent bond stability.

Purity

Higher purity specification supports demanding late-stage functionalization and impurity-sensitive methods.

2-(3-Chloro-5-fluorophenyl)benzonitrile Regioisomer Specificity


The 2-position cyano group in 2-(3-Chloro-5-fluorophenyl)benzonitrile imposes a unique ortho-steric environment that fundamentally alters its reactivity in cross-coupling reactions and its conformational behavior in biological systems . Unlike its 3- and 4-regioisomers—which exhibit identical LogP (4.01778) and TPSA (23.79 Ų) —the ortho-substitution pattern creates a sterically congested biphenyl axis that can enhance selectivity in Suzuki-Miyaura couplings and influence binding to shallow protein pockets . This steric differentiation cannot be captured by simple 1D physicochemical descriptors, rendering class-level substitution (e.g., replacing with 3-(3-chloro-5-fluorophenyl)benzonitrile) scientifically invalid for applications where molecular geometry dictates outcome.

Verify ortho-cyano substitution

Only the 2-isomer imposes the sterically hindered biphenyl conformation required for restricted rotation and coupling selectivity; 3- and 4-isomers lack this effect.

Confirm electron-withdrawing pattern

The 3-chloro-5-fluoro combination delivers substantially stronger electron withdrawal than mono-halogenated or para-fluoro analogs, altering nitrile reactivity and metabolic susceptibility of adjacent bonds.

Check purity specification gap

3- and 4-regioisomers are typically offered at lower purity, which may introduce additional impurity-related risks in sensitive transformations.

2-(3-Chloro-5-fluorophenyl)benzonitrile: Differentiation Evidence


Ortho-Substitution Steric Hindrance

The 2-(3-chloro-5-fluorophenyl)benzonitrile scaffold exhibits a distinct steric profile due to the ortho-disposition of the cyano group. While all three regioisomers (2-, 3-, and 4-) share identical molecular weight, LogP, and TPSA , the 2-isomer possesses a rotatable bond between the two aromatic rings that is subject to greater rotational restriction. This ortho-effect can be quantified by the dihedral angle between the biphenyl rings: in analogous 2-cyanobiphenyl systems, this angle averages 50–60°, compared to ~30–40° for 4-substituted analogs [1]. Such a difference directly impacts molecular recognition and reaction kinetics in cross-coupling steps.

Ortho Steric Hindrance
Class-level inference

Dihedral 50–60° vs 30–40°

Supports enhanced coupling selectivity

Based on 2-cyanobiphenyl analog data; actual behavior may vary

Organic Synthesis Medicinal Chemistry Cross-Coupling

Chloro-Fluoro Electron-Withdrawing Effect

The 3-chloro-5-fluoro substitution on the phenyl ring yields a net electron-withdrawing effect that is distinct from either mono-substituted analog or regioisomers lacking the halogen combination. The Hammett σₘ value for Cl is +0.37 and for F is +0.34, resulting in an additive σₘ of +0.71 for the 3,5-disubstituted pattern [1]. In contrast, 2-(3-chlorophenyl)benzonitrile (σₘ = +0.37) and 2-(4-fluorophenyl)benzonitrile (σₚ = +0.06) exhibit significantly weaker electron withdrawal [1]. This difference influences the reactivity of the nitrile group and the acidity of adjacent protons.

Electron-Withdrawing Effect
Class-level inference

σₘ ≈ +0.71 vs +0.37 (mono-Cl)

May improve metabolic stability of adjacent bonds

Hammett constants; actual reactivity context dependent

Physicochemical Properties Drug Design Halogen Bonding

Higher Purity Specification

Commercially, 2-(3-chloro-5-fluorophenyl)benzonitrile is routinely available at 98% purity . In contrast, several close analogs—including 3-(3-chloro-5-fluorophenyl)benzonitrile and 4-(3-chloro-5-fluorophenyl)benzonitrile—are typically offered at 95% purity . This 3% absolute purity difference is meaningful for applications requiring high-fidelity building blocks, such as late-stage functionalization in drug discovery or preparation of analytical reference standards.

Purity Specification
Head-to-head

98% (target) vs 95% (regioisomers)

Reduces impurity carry-over in advanced synthesis

Per vendor datasheets; HPLC or GC determination

Analytical Chemistry Procurement Quality Control

Conformational Restriction vs. Analogs

2-(3-Chloro-5-fluorophenyl)benzonitrile possesses exactly one rotatable bond (the biphenyl linkage), identical to its 3- and 4-isomers . This means that, from a simple rotatable bond count perspective, there is no inherent conformational entropy advantage. However, as noted in Evidence Item 1, the ortho-substitution significantly restricts rotation around this bond, leading to a more defined conformational preference. This is a critical nuance: while the numeric count is identical, the effective conformational flexibility is reduced.

Conformational Flexibility
Supporting evidence

1 rotatable bond (all regioisomers)

Effective rigidity differs; rotatable bond count alone is misleading

Ortho-steric restriction reduces flexibility despite identical bond count

Computational Chemistry Molecular Modeling Conformational Analysis

LogP and TPSA Drug-Likeness Baseline

The calculated LogP (4.01778) and topological polar surface area (TPSA = 23.79 Ų) are identical across the 2-, 3-, and 4-isomers . Therefore, these parameters do not provide a basis for selection among regioisomers. However, they establish that 2-(3-chloro-5-fluorophenyl)benzonitrile falls within favorable drug-like space (LogP <5, TPSA <140 Ų), making it a suitable fragment or intermediate for orally bioavailable compounds [1].

Drug-Likeness Baseline
Supporting evidence

LogP 4.0, TPSA 23.79 Ų (identical across isomers)

Select regioisomer by steric and electronic factors, not LogP/TPSA

Physicochemical filters do not discriminate between ortho, meta, para forms

ADME Lipophilicity Drug-Likeness

2-(3-Chloro-5-fluorophenyl)benzonitrile Applications


Sterically Constrained Biphenyl Cores in Lead Optimization

In programs targeting kinases or GPCRs where a rigid, ortho-substituted biphenyl motif is essential for filling a shallow hydrophobic pocket, 2-(3-chloro-5-fluorophenyl)benzonitrile provides a defined conformational preference (50–60° dihedral) that its meta and para isomers cannot replicate [1]. The enhanced electron-withdrawing effect (σₘ ≈ +0.71) of the chloro-fluoro substitution may also improve metabolic stability of adjacent amide or ester linkages [2].

Ortho-Substituent Effects in Suzuki-Miyaura Coupling

Due to the increased steric hindrance around the 2-cyano group, this compound serves as a stringent test substrate for optimizing palladium catalysts and ligands. The ortho-effect can lead to lower baseline yields compared to para-substituted analogs, making it a sensitive probe for catalyst efficiency [3]. Researchers should anticipate reduced reaction rates and may require higher catalyst loadings or specialized ligands.

Impurity Reference Standard Preparation

With a commercial purity specification of 98%—higher than the 95% typical for its regioisomers—this compound is better suited as a starting material for synthesizing high-purity impurity standards or for use in validated analytical methods where baseline noise from impurities must be minimized .

Application
Selection Property
Validation Focus
Sterically constrained biphenyl core for lead optimization
Ortho-steric hindrance & enhanced electron withdrawal
Conformational preference and metabolic stability modulation in kinase/GPCR pockets
Suzuki-Miyaura coupling steric stress test
Ortho-cyano steric bulk as catalyst efficiency probe
Baseline yield assessment and ligand screening under steric challenge
High-purity impurity reference standard synthesis
Higher purity specification vs. typical regioisomers
Impurity profile minimization and analytical method robustness
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